molecular formula C7H6F2N2O B2806986 (2,5-Difluorophenyl)urea CAS No. 460346-05-8

(2,5-Difluorophenyl)urea

Cat. No.: B2806986
CAS No.: 460346-05-8
M. Wt: 172.135
InChI Key: HQQZCTWUDKJFMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,5-Difluorophenyl)urea is an organic compound characterized by the presence of two fluorine atoms attached to a phenyl ring, which is further bonded to a urea moiety

Scientific Research Applications

(2,5-Difluorophenyl)urea has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly in the development of enzyme inhibitors and receptor modulators.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Safety and Hazards

Urea is flammable, harmful if swallowed, and may cause skin and eye irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Difluorophenyl)urea typically involves the reaction of 2,5-difluoroaniline with phosgene or its derivatives. One common method is the reaction of 2,5-difluoroaniline with phosgene in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield this compound .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar process but with optimized conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: (2,5-Difluorophenyl)urea undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted by nucleophiles under appropriate conditions.

    Hydrolysis: The urea moiety can be hydrolyzed to form corresponding amines and carbon dioxide.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the urea group.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed:

    Substitution Reactions: Products depend on the nucleophile used, such as substituted phenylureas.

    Hydrolysis: Amines and carbon dioxide.

    Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.

Mechanism of Action

The mechanism of action of (2,5-Difluorophenyl)urea depends on its specific application. In medicinal chemistry, it often acts by inhibiting enzymes or modulating receptor activities. The fluorine atoms enhance the compound’s binding affinity and selectivity towards its molecular targets, such as enzymes or receptors. The urea moiety can form hydrogen bonds with active site residues, stabilizing the compound’s interaction with its target .

Comparison with Similar Compounds

Uniqueness: (2,5-Difluorophenyl)urea is unique due to the specific positioning of the fluorine atoms, which influences its electronic properties and reactivity. This makes it particularly useful in applications requiring high selectivity and stability.

Properties

IUPAC Name

(2,5-difluorophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2O/c8-4-1-2-5(9)6(3-4)11-7(10)12/h1-3H,(H3,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQQZCTWUDKJFMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)NC(=O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2,5-difluorophenyl isocyanate (1 g, 6.45 mmol) in tetrahydrofuran (50 mL) at 0° C. was added a 28% aqueous solution of ammonia (30 mL). The mixture was stirred for 1 h allowing the temperature to warm up to room temperature, then concentrated under reduced pressure, taken into water and filtered. The solid was washed twice with water and with ether, then dried at 65° C. under reduced pressure to give 740 mg (67%) of intermediate 6.
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
67%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.